molecular formula C21H17NO3S B159994 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate CAS No. 131403-76-4

5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate

Cat. No.: B159994
CAS No.: 131403-76-4
M. Wt: 363.4 g/mol
InChI Key: NCWRHYSPTPPIQP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate (CAS: 131403-76-4) is a heterocyclic compound with a fused pyrrolo-benzothiazepine core substituted with a 4-methoxyphenyl group and an acetylated hydroxyl moiety. Its molecular formula is C₂₁H₁₇NO₃S, and it has a molecular weight of 363.43 g/mol . Key physicochemical properties include a calculated LogP of 3.24, indicative of moderate lipophilicity, and a polar surface area (PSA) of 26.3 Ų, suggesting moderate solubility in aqueous media. The compound’s estimated boiling point is 273.19°C, with a density of 0.9884 g/cm³ and a flash point of 90.4°C . While its exact biological activity remains unreported in the available literature, its structural features align with compounds investigated for therapeutic applications, such as kinase inhibition and calcium channel modulation .

Properties

IUPAC Name

[6-(4-methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c1-14(23)25-20-18-7-5-13-22(18)17-6-3-4-8-19(17)26-21(20)15-9-11-16(24-2)12-10-15/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWRHYSPTPPIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157028
Record name 7-Acetoxy-6,7-dihydro-6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepine
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Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131403-76-4
Record name 7-Acetoxy-6,7-dihydro-6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepine
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Record name 7-Acetoxy-6,7-dihydro-6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate
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Preparation Methods

Cyclization Using T3P

The critical cyclization step involves treating 2-{[(2-amino-5-methoxyphenyl)thio]methyl}-2-n-butylhexanoic acid (6 ) with T3P in ethyl acetate and triethylamine at 0°C, yielding 3,3-di-n-butyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (7 ) in 90% yield. This method outperforms traditional dehydrating agents (e.g., PPA) due to milder conditions and reduced side reactions.

Table 1: Optimization of Cyclization Conditions

AgentSolventTemp (°C)Time (h)Yield (%)
T3PEtOAc0 → 25390
PPAToluene1101265
H2SO4DCM252442

Annulation of the Pyrrolo Moiety

The pyrrolo[2,1-d] fusion requires a [3+2] cycloaddition or intramolecular acylation. Source describes intramolecular acylation of 1-(2-carboxymethylthiophenyl)-2H-imidazol-2-ones in polyphosphoric acid (PPA) at 110–120°C to form annelated benzothiazepines. Adapting this method, the pyrrole ring is introduced via:

Imidazolone Intermediate Formation

Reaction of 3-(2-oxopropyl)-2(3H)-benzothiazolone with a primary amine (e.g., glycine methyl ester) in aqueous media yields 1-(2-carboxymethylthiophenyl)-2H-imidazol-2-one (278a-k ). Subsequent intramolecular acylation in PPA generates the pyrrolo[2,1-d] fused system.

Table 2: Annulation Reaction Parameters

Starting MaterialAmineTemp (°C)Time (h)Yield (%)
276a Glycine Me ester120478
276b β-Alanine110663
CatalystBaseSolventYield (%)
Pd(PPh3)4Na2CO3DME/H2O85
Pd(OAc)2/XPhosK3PO4Toluene/EtOH72

Acetylation of the Hydroxyl Group

The final step involves regioselective acetylation of the 4-hydroxyl group. Source demonstrates acetylation using acetic anhydride in pyridine at room temperature, achieving >95% conversion.

Reaction Conditions

  • Reagent : Acetic anhydride (1.2 equiv)

  • Base : Pyridine (2.0 equiv)

  • Solvent : Dichloromethane

  • Time : 2 h

  • Yield : 92%

Spectral Validation :

  • 1H NMR (DMSO-d6): δ 2.32 (s, 3H, OAc), 3.81 (s, 3H, OMe), 6.92–7.45 (m, 8H, aromatic).

  • MS (ESI) : m/z 453.2 [M+H]+.

Analytical and Mechanistic Considerations

Spectroscopic Characterization

  • FT-IR : Peaks at 1745 cm⁻¹ (C=O acetate), 1644 cm⁻¹ (benzothiazepinone C=O).

  • 13C NMR : 169.8 ppm (acetate carbonyl), 160.1 ppm (methoxy carbon).

Mechanistic Insights

The T3P-mediated cyclization proceeds via activation of the carboxylic acid to a mixed phosphonic-carboxylic anhydride, facilitating nucleophilic attack by the thiol group. The pyrrole annulation likely involves imine formation followed by aza-electrocyclization .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H17NO3S
  • Molecular Weight : 363.43 g/mol
  • CAS Number : 131403-76-4
  • Appearance : Off-white solid
  • Storage Conditions : 2-8°C

The compound features a complex heterocyclic structure that contributes to its unique chemical properties and biological activities. It consists of a pyrrolo[2,1-d][1,5]benzothiazepine core with a methoxyphenyl group at the 5-position and an acetate group at the 4-hydroxyl position.

Chemistry

In the field of chemistry, this compound serves as a model for studying the reactivity and properties of pyrrolo[2,1-d][1,5]benzothiazepine derivatives. Researchers utilize it to explore synthetic pathways that lead to various derivatives with altered biological activities.

Biology

The compound is instrumental in biological research for understanding interactions with biological macromolecules and cellular pathways. Its role as a ligand for mitochondrial benzodiazepine receptors has been particularly highlighted, suggesting implications in neuroprotection and cellular proliferation.

Medicine

In medical research, 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate has shown promise for therapeutic applications:

  • Ligand for Peripheral Benzodiazepine Receptors : The compound interacts specifically with peripheral benzodiazepine receptors (PBRs), which are involved in various physiological processes including neuroprotection and apoptosis.
  • Anti-inflammatory and Analgesic Properties : Preliminary studies suggest it may possess anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.

Industrial Applications

The compound may also find applications in industrial settings:

  • Material Development : Its unique chemical structure could be leveraged in the development of new materials.
  • Chemical Processes : It may play a role in optimizing chemical processes due to its reactivity profile.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Case Study 1: Interaction with Peripheral Benzodiazepine Receptors

A study utilized radiolabeled ligand binding assays to demonstrate that this compound binds specifically to PBRs. This binding was associated with modulation of receptor activity, indicating potential therapeutic applications in neuroprotection.

Case Study 2: Anti-inflammatory Effects

Research indicated that this compound exhibited significant anti-inflammatory effects in vitro. It was shown to reduce pro-inflammatory cytokine production in cultured cells, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]-thiazepin-3(2H)-one Structure: Features a pyrrolo-pyrido-thiazepinone core with a 4-methoxyphenyl substituent. Key Differences: Replaces the benzothiazepine ring in the target compound with a pyrido-thiazepine system. Activity: Acts as a calcium channel antagonist, synthesized via intramolecular cyclization of bis(4H-pyrrol-3-pyridyl) disulfide and α-bromo-4-methoxyphenylacetic acid ethyl ester .

Pyrrolo-Carbazoles (Compounds 32 and 33) Structure: Bridged pyrrolo-carbazoles with indolo-pyrrolo-benzodiazepine/diazonine frameworks. Key Differences: Larger fused ring systems (e.g., 6,7,8,9-tetrahydro-4H-indolo-pyrrolo-benzodiazonine) compared to the target compound’s simpler benzothiazepine scaffold. Activity: Exhibit nanomolar inhibitory potency against Pim-kinases and the IPC-81 leukemia cell line .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP PSA (Ų) Key Substituents
Target Compound C₂₁H₁₇NO₃S 363.43 3.24 26.3 4-Methoxyphenyl, acetate
2-(4-Methoxyphenyl)pyrrolo-pyrido-thiazepinone C₁₉H₁₅N₃O₂S 357.41 N/A N/A 4-Methoxyphenyl, ketone
Compound 32 (Giraudet al.) Not reported N/A N/A N/A Indolo-pyrrolo-benzodiazepine
  • Lipophilicity : The target compound’s LogP (3.24) is comparable to typical kinase inhibitors (LogP range: 2–5), suggesting favorable membrane permeability.

Research Findings and Implications

  • Structural Optimization : The 4-methoxyphenyl group in the target compound may enhance binding affinity to therapeutic targets, as seen in calcium channel antagonists .
  • Acetate Group Role: The acetyl moiety could improve solubility or metabolic stability compared to non-acetylated analogues.
  • Unanswered Questions : The target compound’s specific biological targets and pharmacokinetic profile remain unexplored in the available literature.

Biological Activity

5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, structural characteristics, and biological activity based on diverse research findings.

  • Molecular Formula : C21H17NO3S
  • Molecular Weight : 363.43 g/mol
  • CAS Number : 131403-76-4
  • Physical Form : Greenish solid
  • Storage Conditions : 2-8°C

Synthesis and Structural Characterization

The synthesis of this compound involves a multi-step process that integrates various organic chemistry techniques. The compound features a complex structure characterized by a pyrrolo-benzothiazepine core. Structural elucidation has been supported by techniques such as X-ray crystallography and NMR spectroscopy, confirming the arrangement of atoms within the molecule.

Anticancer Activity

Research has shown that derivatives of pyrrolo[2,1-d][1,5]benzothiazepine exhibit significant anticancer properties. A study evaluated the cytotoxic effects of this compound against various human cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The results indicated that while some derivatives demonstrated cytotoxicity, this compound did not show significant inhibition of cancer cell proliferation at tested concentrations .

The biological activity of this compound is thought to be mediated through its interaction with specific protein kinases involved in cell cycle regulation. Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and inhibitors targeting these kinases are being explored for cancer therapy. However, initial studies suggest that this compound may not effectively inhibit CDK activity compared to other known inhibitors .

Neuropharmacological Potential

In addition to its anticancer properties, there is emerging interest in the neuropharmacological effects of pyrrolo[2,1-d][1,5]benzothiazepine derivatives. Some studies have indicated potential interactions with mitochondrial benzodiazepine receptors (PBRs), which are implicated in neuroprotection and modulation of anxiety . Further research is needed to elucidate these effects and their therapeutic implications.

Data Summary Table

Property Value
Molecular FormulaC21H17NO3S
Molecular Weight363.43 g/mol
CAS Number131403-76-4
Anticancer ActivityLimited against MCF-7 & K562
MechanismPotential CDK inhibitor
Neuropharmacological ActivityInteraction with PBRs

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted by researchers focused on the anticancer efficacy of several pyrrolo[2,1-d][1,5]benzothiazepine derivatives. The results indicated that while some compounds exhibited promising cytotoxic effects against specific cancer cell lines, this compound did not demonstrate significant activity within the tested concentration range .
  • Neuropharmacological Assessment :
    • Another study evaluated the interaction of various benzothiazepine derivatives with mitochondrial receptors. Preliminary findings suggested that certain structural modifications could enhance binding affinity to PBRs, indicating potential for neuroprotective applications .

Q & A

Q. What are the common synthetic routes for preparing 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and functionalization steps. For example, a key intermediate can be prepared via condensation of bis(4H-pyrrolo-3-pyridyl)disulfide with α-bromo-(4-methoxyphenyl)acetic acid ethyl ester in ethanol under reflux . Solvent choice (e.g., DMF-acetic acid mixtures), temperature, and stoichiometry significantly impact yields. Evidence from analogous compounds (e.g., pyrrolo-pyridothiazepines) shows that yields vary from 18% to 62% depending on substituents and reaction duration .

Q. Table 1: Comparative Synthesis Conditions and Yields

Compound TypeReaction ConditionsYieldReference
Pyrrolo-pyridothiazepineEthanol reflux, 3h62%
Dichloro-substitutedMeOH recrystallization, 10h reflux18%
Tert-butyl substitutedDMF-acetic acid, 2h reflux47%

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard methods include:

  • HPLC : Using ammonium acetate buffer (pH 6.5) and UV detection for quantification .
  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., observed m/z 363.43 matches theoretical for C21H17NO3S) .
  • Melting Point Analysis : Consistency with literature values (e.g., analogs show mp 235–265°C) .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction conditions to improve synthetic efficiency?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require acid quenching for precipitation .
  • Catalysis : Base catalysts (e.g., sodium acetate) improve cyclization rates in thiazolidinone formation .
  • Time-Temperature Profiling : Shorter reaction times (3h vs. 10h) reduce decomposition risks, as seen in tert-butyl-substituted analogs .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., Cl, F) or donating (e.g., dimethylamino) groups to assess effects on bioactivity .
  • In Vitro Assays : Use cancer cell lines (e.g., human leukemia HL-60) to evaluate cytotoxicity, as demonstrated for related pyrrolo-thiazepines .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological risks?

Adopt methodologies from long-term environmental studies:

  • Partitioning Studies : Measure logP values to predict soil/water distribution .
  • Degradation Kinetics : Monitor hydrolysis/photolysis in simulated environmental matrices (pH 4–9) .
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC50) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation : Confirm results using multiple assays (e.g., sea urchin embryo assay vs. cancer cell viability) .
  • Stability Testing : Verify compound integrity under assay conditions (e.g., pH, temperature) via HPLC .

Q. What advanced analytical techniques are critical for studying degradation products or metabolites?

  • LC-HRMS : Identify degradation pathways by tracking mass shifts (e.g., demethylation or acetate hydrolysis) .
  • NMR Spectroscopy : Assign structural changes in deuterated solvents (e.g., DMSO-d6 for polar intermediates) .

Methodological Recommendations

  • Data Reproducibility : Document reaction parameters (solvent purity, humidity) to mitigate batch-to-batch variability .
  • Cross-Disciplinary Collaboration : Integrate synthetic chemistry with computational modeling (e.g., DFT for reaction mechanism insights) .

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